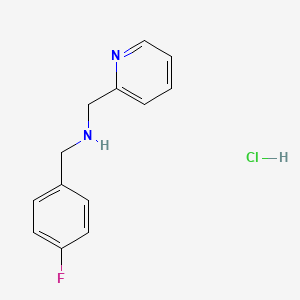

(4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride

Descripción general

Descripción

(4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride is a chemical compound with the molecular formula C13H13FN2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorobenzyl group and a pyridinylmethyl group, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and 2-pyridinemethanamine as the primary reactants.

Reaction: The 4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 2-pyridinemethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Hydrochloride Formation: The resulting (4-Fluorobenzyl)(2-pyridinylmethyl)amine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Análisis De Reacciones Químicas

Substitution Reactions

The amine and pyridine groups enable nucleophilic substitution under varying conditions.

Key Examples

-

Nucleophilic Fluorination :

Reacting with diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at −78°C replaces hydroxyl groups with fluorine atoms, producing fluoromethyl derivatives (e.g., conversion of 4-hydroxymethyl intermediates to 4-fluoromethyl analogs) .Reagent Solvent Temperature Yield Product DAST DCM −78°C 72% 4-Fluoromethyl analog -

Piperazine Formation :

Reaction with bis(2-chloroethylamine)HCl in isopropyl alcohol (IPA) and potassium carbonate at 80°C for 12 hours yields 1-(4-fluorophenyl)piperazine derivatives .

Reduction Reactions

The amine moiety participates in reductions, often to modify functional groups or stabilize intermediates.

Lithium Aluminum Hydride (LiAlH4) Reduction

Oxidation Reactions

The pyridine ring and benzyl group undergo oxidation under controlled conditions.

Acetic Acid/Oxygen-Mediated Dehydrogenation

-

Heating with acetic acid (6 equiv) under oxygen at 130°C for 24 hours facilitates dehydrogenation, forming (pyrazol-4-ylidene)pyridine derivatives .

Substrate Oxidant Additive Temperature Yield 1-Amino-2-imino-pyridine O₂ AcOH (6) 130°C 92%

Coupling Reactions

The compound participates in C(sp³)–N bond-forming reactions.

Acid-Catalyzed C–N Coupling

Salt Formation and Stability

The hydrochloride salt demonstrates stability in polar aprotic solvents (e.g., DMF, DMSO) but decomposes in acidic aqueous media.

Hydrolysis Under Acidic Conditions

Aplicaciones Científicas De Investigación

Neurological Disorders

Research has identified derivatives of (4-Fluorobenzyl)(2-pyridinylmethyl)amine as potential modulators of neuronal potassium channels, specifically Kv7 channels. These channels are crucial in regulating neuronal excitability and have been implicated in conditions such as epilepsy and other hyperexcitability disorders. A study demonstrated that modifications to the compound could enhance its efficacy as a Kv7 channel opener, suggesting its potential use in treating epilepsy .

Antiviral Activity

The compound has also been explored for its antiviral properties. In particular, several studies have evaluated its effectiveness against mosquito-borne arboviral diseases, including Zika and dengue fever. The structural analogs derived from (4-Fluorobenzyl)(2-pyridinylmethyl)amine were shown to inhibit viral replication in vitro, indicating a promising avenue for developing antiviral therapeutics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride involves several chemical transformations that allow for the introduction of various substituents, enhancing its biological activity. The structure-activity relationship studies highlight how modifications to the pyridine and benzyl moieties can significantly influence the compound's potency and selectivity against specific biological targets.

Table 1: Summary of SAR Findings

| Compound Variant | Target Activity | IC50 (μM) | Comments |

|---|---|---|---|

| Original Compound | Kv7 Channel Modulation | 0.5 | Effective in reducing neuronal excitability |

| 4-Fluoro Derivative | Antiviral Activity | 0.39 | Higher potency against Zika virus |

| Amide Derivative | Selective Binding | 0.75 | Improved selectivity over LXRα |

Case Study: Epilepsy Treatment

A recent study focused on the application of modified (4-Fluorobenzyl)(2-pyridinylmethyl)amine derivatives in animal models of epilepsy. The results indicated that these compounds could significantly reduce seizure frequency and duration, demonstrating their potential as therapeutic agents for epilepsy management .

Case Study: Antiviral Efficacy

In vitro assays conducted on Aedes aegypti mosquitoes showed that specific derivatives of (4-Fluorobenzyl)(2-pyridinylmethyl)amine effectively inhibited the replication of both Zika and dengue viruses. The study emphasized the need for further exploration into the mechanisms of action and the potential for developing these compounds into viable antiviral drugs .

Mecanismo De Acción

The mechanism of action of (4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the pyridinylmethyl group may facilitate interactions with nucleophilic sites. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- (4-Chlorobenzyl)(2-pyridinylmethyl)amine hydrochloride

- (4-Methylbenzyl)(2-pyridinylmethyl)amine hydrochloride

- (4-Bromobenzyl)(2-pyridinylmethyl)amine hydrochloride

Uniqueness

Compared to similar compounds, (4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable tool in drug design and development.

Actividad Biológica

(4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a 4-fluorobenzyl moiety attached to a 2-pyridinylmethyl amine. The presence of the fluorine atom is significant for enhancing lipophilicity and modulating receptor interactions, which are critical for biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to bind competitively to specific active sites, leading to modulation of biological pathways.

Antiviral Activity

Research indicates that related compounds exhibit antiviral properties against neurotropic alphaviruses. Modifications in the structure have been shown to enhance antiviral activity while maintaining low cytotoxicity. For example, a study found that certain derivatives exhibited improved stability and potency against viral replication .

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. Compounds derived from the 4-fluorobenzylpiperazine structure demonstrated competitive inhibition with low micromolar IC50 values, indicating significant potential for cosmetic and therapeutic applications .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the benzyl or pyridine rings can significantly impact biological activity. For instance, substituting different halogens or functional groups on the benzyl ring has shown varying degrees of potency against target enzymes .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 4-Fluorobenzyl derivative A | 0.39 | Potent inhibitor |

| 4-Chlorobenzyl derivative B | 0.75 | Moderate inhibitor |

| 4-Methoxybenzyl derivative C | >10 | Inactive |

Case Studies

- Antiviral Efficacy : A study investigated the antiviral efficacy of a series of compounds based on the (4-Fluorobenzyl)(2-pyridinylmethyl)amine scaffold against Zika virus. Results indicated that specific analogs exhibited substantial inhibition with IC50 values in the nanomolar range, showcasing their potential as antiviral agents .

- Tyrosinase Inhibition : Another investigation focused on the inhibition of tyrosinase by derivatives of the compound. The study reported competitive inhibition with IC50 values ranging from 0.09 μM to 40.43 μM across different analogs, demonstrating the structure's flexibility in achieving desired inhibitory effects .

- Pharmacokinetics : Pharmacokinetic studies revealed that certain derivatives displayed favorable profiles in terms of plasma clearance and stability, which are critical for therapeutic applications .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2.ClH/c14-12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13;/h1-8,15H,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXPWCUBPNLVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388007 | |

| Record name | 1-(4-Fluorophenyl)-N-[(pyridin-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774556-83-1 | |

| Record name | 1-(4-Fluorophenyl)-N-[(pyridin-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.